N-(4-aminocyclohexyl)-6-fluoro-N-methylnaphthalene-1-carboxamide hydrochloride
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Overview
Description
N-(4-aminocyclohexyl)-6-fluoro-N-methylnaphthalene-1-carboxamide hydrochloride is a synthetic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a fluoro group and a carboxamide moiety, as well as a cyclohexyl ring with an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminocyclohexyl)-6-fluoro-N-methylnaphthalene-1-carboxamide hydrochloride typically involves multiple steps. One common method starts with the preparation of the naphthalene derivative, followed by the introduction of the fluoro group through electrophilic aromatic substitution. The carboxamide moiety is then introduced via an amide coupling reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-aminocyclohexyl)-6-fluoro-N-methylnaphthalene-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group on the cyclohexyl ring can be oxidized to form a nitro group.
Reduction: The carboxamide moiety can be reduced to form an amine.
Substitution: The fluoro group on the naphthalene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluoro group.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
N-(4-aminocyclohexyl)-6-fluoro-N-methylnaphthalene-1-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(4-aminocyclohexyl)-6-fluoro-N-methylnaphthalene-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-aminocyclohexyl)-6-chloro-N-methylnaphthalene-1-carboxamide hydrochloride
- N-(4-aminocyclohexyl)-6-bromo-N-methylnaphthalene-1-carboxamide hydrochloride
- N-(4-aminocyclohexyl)-6-iodo-N-methylnaphthalene-1-carboxamide hydrochloride
Uniqueness
N-(4-aminocyclohexyl)-6-fluoro-N-methylnaphthalene-1-carboxamide hydrochloride is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Biological Activity
N-(4-aminocyclohexyl)-6-fluoro-N-methylnaphthalene-1-carboxamide hydrochloride, identified by CAS number 2639452-27-8, is a compound with potential therapeutic applications, particularly in oncology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential clinical implications.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₂ClFN₂O |
Molecular Weight | 336.8 g/mol |
Density | N/A |
Melting Point | N/A |
Boiling Point | N/A |
Research indicates that this compound may exert its biological effects through several pathways:
- Histone Deacetylase Inhibition : Similar compounds have shown potent inhibitory activity against human class I histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression .
- Cell Cycle Arrest and Apoptosis : Studies suggest that related compounds induce apoptosis in cancer cell lines by arresting the cell cycle at specific phases. For instance, compounds similar in structure have been shown to increase the levels of acetylated histones, leading to cell cycle arrest and apoptosis in myelodysplastic syndrome cell lines .
- Mitochondrial Dysfunction : The induction of apoptosis may also involve mitochondrial pathways, where changes in mitochondrial membrane potential and activation of caspases are observed .
In Vitro Studies
In vitro studies have demonstrated the compound's effectiveness against various cancer cell lines. For example:
Cell Line | IC₅₀ (μM) | Inhibition Rate (%) at 30 μM |
---|---|---|
A549 | 8.99 | 100.07 |
HepG2 | 6.92 | 99.98 |
DU145 | 7.89 | 99.93 |
MCF7 | 8.26 | 100.39 |
These results indicate that this compound has potent anti-tumor activity comparable to established chemotherapeutics like Sunitinib .
In Vivo Studies
Preliminary in vivo studies using xenograft models have suggested that this compound maintains its efficacy in a physiological context, showing significant tumor reduction and favorable pharmacokinetic profiles .
Case Studies
Several case studies have highlighted the potential of this compound in treating specific cancers:
- Study on Myelodysplastic Syndromes : A study indicated that compounds with similar structural characteristics effectively increased intracellular acetyl-histone levels and induced apoptosis in myelodysplastic syndrome cell lines, suggesting that this compound could be effective for similar applications .
Properties
Molecular Formula |
C18H22ClFN2O |
---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
N-(4-aminocyclohexyl)-6-fluoro-N-methylnaphthalene-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H21FN2O.ClH/c1-21(15-8-6-14(20)7-9-15)18(22)17-4-2-3-12-11-13(19)5-10-16(12)17;/h2-5,10-11,14-15H,6-9,20H2,1H3;1H |
InChI Key |
CDNSSRXJCGCHMA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCC(CC1)N)C(=O)C2=CC=CC3=C2C=CC(=C3)F.Cl |
Origin of Product |
United States |
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